molecular formula C12H18N2 B2370178 N-benzylpiperidin-3-amine CAS No. 396730-17-9

N-benzylpiperidin-3-amine

Cat. No. B2370178
CAS RN: 396730-17-9
M. Wt: 190.29
InChI Key: ONMQJOUYBLBFBI-UHFFFAOYSA-N
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Description

“N-benzylpiperidin-3-amine” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.29 . The IUPAC name for this compound is N-benzyl-N-(3-piperidinyl)amine .


Molecular Structure Analysis

The InChI code for “N-benzylpiperidin-3-amine” is 1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-3,5-6,12-14H,4,7-10H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-benzylpiperidin-3-amine” has a molecular weight of 190.29 .

Scientific Research Applications

Dual Inhibitor Potential

N-benzylpiperidin-3-amine derivatives have been explored for their potential as dual inhibitors in medicinal chemistry. For instance, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a new cholinesterase and monoamine oxidase dual inhibitor, highlighting its potential in therapeutic applications (Bautista-Aguilera et al., 2014).

Synthetic Chemistry

In synthetic chemistry, N-benzylpiperidin-3-amine derivatives are used in the formation of Schiff bases. These compounds are derived from the condensation of aryl amines, including 1-benzylpiperidin amines, with substituted benzaldehydes. This process is significant in the synthesis of various chemical structures (Mayavel et al., 2015).

Pharmaceutical Research

N-benzylpiperidin-3-amine compounds are explored in pharmaceutical research for creating bioactive compounds. A notable example is the use of photoredox catalysis for aromatic carbon-hydrogen functionalization, a method that's valuable for synthesizing compounds of pharmaceutical interest (Romero et al., 2015).

Alzheimer's Disease Treatment

Derivatives of N-benzylpiperidin-3-amine are investigated for their multi-targeted Alzheimer's disease therapeutics. Specific derivatives have been screened for anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities, presenting them as potential candidates for Alzheimer's disease treatment (Mohamed et al., 2012).

Catalysis and Synthesis

N-benzylpiperidin-3-amine is also significant in catalysis and synthesis, particularly in the development of catalysts for reductive amination processes. These processes are fundamental in the synthesis of various amines, which are crucial in pharmaceuticals, agrochemicals, and biomolecules production (Murugesan et al., 2020).

properties

IUPAC Name

N-benzylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-3,5-6,12-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMQJOUYBLBFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpiperidin-3-amine

CAS RN

396730-17-9
Record name N-benzylpiperidin-3-amine
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